Lucimycin - 13058-67-8

Lucimycin

Catalog Number: EVT-274387
CAS Number: 13058-67-8
Molecular Formula: C36H53NO13
Molecular Weight: 707.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A macrolide antibiotic isolated from cultures of Streptomyces lucensis.
Source and Classification

Lucimycin is classified as a polyene antibiotic, which is a group of compounds characterized by multiple conjugated double bonds. It is isolated from the secretions of Lucilia sericata larvae, which are used in therapeutic contexts for their ability to clean wounds through proteolytic enzymes and antimicrobial peptides. The lucimycin gene has been molecularly characterized, confirming its sequence and biological significance in the innate immune response of these larvae .

Synthesis Analysis

Methods and Technical Details

The synthesis of lucimycin involves several molecular biology techniques. Initially, the lucimycin cDNA was isolated from a gene library induced during the immune response of Lucilia sericata larvae. Polymerase chain reaction (PCR) was employed to amplify the lucimycin gene using specific primers designed for this purpose. The resulting PCR products were cloned into plasmids for further analysis .

The synthesized lucimycin was confirmed through DNA sequencing, which provided insights into its nucleotide sequence and allowed for comparisons with other known sequences in databases like GenBank . This meticulous process ensures that the synthesized compound retains its biological activity and structural integrity.

Molecular Structure Analysis

Structure and Data

Lucimycin's molecular structure features a complex arrangement typical of polyene antibiotics, characterized by alternating double bonds that contribute to its biological activity. While specific structural diagrams are not provided in the sources, it is noted that lucimycin exhibits antifungal properties, suggesting a structure conducive to interacting with fungal cell membranes .

The molecular formula and specific structural data can be derived from detailed chemical analyses, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm its identity and purity.

Chemical Reactions Analysis

Reactions and Technical Details

Lucimycin engages in various chemical reactions that underpin its antimicrobial efficacy. As an antibiotic, it likely disrupts bacterial cell processes by interfering with protein synthesis or membrane integrity. The exact mechanisms may involve binding to essential proteins or enzymes within microbial cells, leading to cell death or growth inhibition.

Mechanism of Action

Process and Data

The mechanism of action of lucimycin primarily involves disrupting microbial cell functions. It is believed to inhibit protein synthesis by targeting essential chaperone proteins like DnaK, which play critical roles in protein folding and stability within bacterial cells . By binding to DnaK, lucimycin may prevent proper protein maturation, leading to cellular dysfunction.

Additionally, the presence of other antimicrobial peptides from Lucilia sericata may facilitate the entry of lucimycin into bacterial cells through pore formation in membranes, enhancing its bactericidal effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lucimycin exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in polar solvents due to its polyene structure.
  • Stability: Stability can vary based on environmental conditions such as pH and temperature.
  • Melting Point: Specific melting points are typically determined through experimental methods but are not explicitly detailed in available literature.

Further studies on its solubility profiles and stability under various conditions would provide critical data for practical applications.

Applications

Scientific Uses

Lucimycin has significant potential applications in medicine:

  • Maggot Debridement Therapy: Used for treating chronic wounds by promoting healing through its antimicrobial properties.
  • Antifungal Treatments: Potentially effective against skin infections caused by fungi due to its inhibitory effects on microbial growth .
  • Research Tool: Serves as a model compound for studying antibiotic mechanisms and developing new antimicrobial agents.
Biosynthesis and Genetic Determinants of Lucimycin

Genomic Organization of Streptomyces lucensis Lucimycin Biosynthetic Gene Clusters

The biosynthetic machinery for lucimycin (LCM) production is encoded within a contiguous 120 kb type I polyketide synthase (PKS) gene cluster, designated the lcm cluster. This cluster was first characterized in Streptomyces cyanogenus S136 and shares near-identical architecture (>95% nucleotide identity) with the homologous cluster in S. lucensis [1] [5]. Genome mining of S. achromogenes subsp. streptozoticus NBRC14001 further confirmed the conserved structural organization of LCM biosynthetic gene clusters (BGCs) across species, featuring 25 open reading frames (ORFs) responsible for LCM assembly, modification, transport, and regulation [5]. Core components include:

  • Modular PKS genes (lcmA–lcmE): Encode five multifunctional enzymes with 27 catalytic modules collectively.
  • Post-PKS modification genes: Include cytochrome P450 oxidase (lcmF), glycosyltransferase (lcmG), and methyltransferase (lcmH) for structural elaboration.
  • Transport/resistance genes: An ABC transporter (lcmR) confers self-resistance by effluxing LCM from the producer cell.
  • Regulatory genes: A pathway-specific SARP (Streptomyces Antibiotic Regulatory Protein) family activator (lcmI) [5].

Table 1: Core Genes in the Lucimycin Biosynthetic Gene Cluster

GeneFunctionDomain Composition
lcmALoading moduleAT-ACP-KS-AT-DH-KR-ACP
lcmBExtension module 1KS-AT-DH-ER-KR-ACP
lcmCExtension modules 2–3KS-AT-DH-KR-ACP-KS-AT-DH-KR-ACP
lcmDExtension modules 4–5KS-AT-DH-ER-KR-ACP-KS-AT-DH-KR-ACP
lcmETermination moduleKS-AT-DH-KR-ACP-TE
lcmFCytochrome P450 hydroxylaseHeme-binding domain
lcmGGlycosyltransferaseGT-B fold
lcmITranscriptional activator (SARP)DNA-binding HTH domain

The lcm cluster exhibits a conserved genomic locus bordered by transposase pseudogenes, suggesting potential horizontal acquisition during evolution. This physical clustering enables coordinated transcriptional control and efficient pathway flux [5] [6].

Enzymatic Pathways and Key Catalytic Mechanisms in Polyene Macrolide Assembly

Lucimycin biosynthesis initiates with the loading of isobutyryl-CoA onto the starter module of LcmA by an acyltransferase (AT) domain. Malonyl-CoA extender units are sequentially incorporated by LcmA–LcmE modules through decarboxylative Claisen condensations catalyzed by ketosynthase (KS) domains [5]. Key catalytic events include:

  • Polyketide chain elongation: The 26-step extension generates a linear poly-β-ketone intermediate. Substrate specificity is dictated by AT domains exclusively selecting malonyl-CoA, explaining LCM’s all-trans tetraene configuration [1] [5].
  • β-Ketone processing: Dehydratase (DH), enoylreductase (ER), and ketoreductase (KR) domains collaboratively reduce carbonyl groups. LCM’s characteristic hydroxyl groups at C3, C5, C9, C11, C13, C15, and C17 arise from KR-mediated stereospecific reductions (e.g., lcmB KR generates S-configured OH) [5].
  • Macrolactonization: The thioesterase (TE) domain of LcmE catalyzes intramolecular cyclization via a serine protease-like mechanism, forming the 36-membered macrolactone ring [5] [6].
  • Post-assembly modifications:
  • LcmF: Hydroxylates C8, enhancing antifungal activity.
  • LcmG: Attaches D-mycosamine to C19, critical for membrane targeting.
  • LcmH: Methylates the mycosamine moiety, modulating solubility [5].

Table 2: Enzymatic Modules in Lucimycin PKS Assembly Line

Module (Gene)DomainsSpecificityModificationProduct
Loading (lcmA)AT-ACPIsobutyryl-CoANoneStarter unit
1 (lcmA)KS-AT-DH-KR-ACPMalonyl-CoADehydration, reductiontrans-Enoyl
2 (lcmB)KS-AT-DH-ER-KR-ACPMalonyl-CoADehydration, reductiontrans-Enoyl, S-OH
...............
26 (lcmE)KS-AT-DH-KR-ACPMalonyl-CoADehydration, reductiontrans-Enoyl, S-OH
Termination (lcmE)TEMacrocyclizationLactonizationMacrolide ring

Role of luc Gene Family in Secondary Metabolite Diversification

Gene duplication events within the lcm cluster drive structural diversification of polyene macrolides. Comparative genomics reveals:

  • Modular duplication: lcmC encodes two nearly identical extension modules (82% amino acid identity), suggesting recent duplication. This expands substrate processing capacity without compromising fidelity [3] [6].
  • Divergent evolution of tailoring enzymes: The lcmFGH subcluster shares 40% homology with the natamycin P450/glycosyltransferase system. Sequence divergence in substrate-binding pockets enables LCM-specific modifications (e.g., C8 vs. C10 hydroxylation) [5].
  • Neofunctionalization: Ancestral ER domains in lcmB and lcmD exhibit altered stereoselectivity compared to fatty acid synthase homologs, generating polyene-specific trans double bonds [5] [6].

This evolutionary plasticity enables Streptomyces to generate polyene variants with tailored bioactivities. For instance, LCM’s C8 hydroxyl and methylated sugar enhance antifungal potency relative to unmethylated analogs like rimocidin [5].

Regulatory Elements Controlling Lucimycin Production in Actinobacteria

LCM biosynthesis is governed by a multi-tiered regulatory network integrating physiological and pathway-specific cues:

  • Cluster-situated regulators (CSRs): The SARP-type activator LcmI directly binds tandem heptameric repeats (5’-AGGTGTC-3’) upstream of lcmA, initiating transcription of the entire cluster. Deletion of lcmI abolishes LCM production [5] [10].
  • Global nutritional regulators:
  • PhoR/PhoP: Under phosphate limitation, phosphorylated PhoP activates lcmI expression via a PhoP-box (5’-TGTCACC-3’) in its promoter [7] [10].
  • DasR: Represses lcm transcription during nutrient abundance by binding GlcNAc-6P-responsive operator sites. Derepression occurs upon N-acetylglucosamine starvation [4] [7].
  • Developmental regulators: The master repressor BldD dimerizes and binds palindromic operators (5’-TGTxxxACA-3’) silencing lcm during vegetative growth. Aerial hyphae formation triggers BldD degradation, enabling LCM production [4] [7].
  • ppGpp-mediated stringent response: Guanosine tetraphosphate accumulates during amino acid starvation, relieving transcriptional repression by displacing LcmI-bound inhibitors [7].

Table 3: Regulatory Elements Controlling Lucimycin Biosynthesis

RegulatorTypeSignalTargetEffect
LcmISARP activatorPathway-specificlcmA promoterActivates PKS genes
PhoPResponse regulatorPhosphate limitationlcmI promoterIndirect activation
DasRGntR repressorGlcNAc-6P abundancelcm operatorsRepression
BldDDevelopmental repressorc-di-GMP bindinglcm operatorsGrowth-phase repression
ppGppAlarmoneAmino acid starvationLcmI-inhibitor complexDerepression

Heterologous Expression Systems for Lucimycin Pathway Engineering

Heterologous production provides a solution for LCM yield improvement and analog generation:

  • Streptomyces hosts: S. coelicolor M1152 (ΔredD ΔactII) expressing lcmI produces 45 mg/L LCM – 3-fold higher than native strains. This chassis lacks competing PKS pathways, minimizing flux diversion [5] [10].
  • Promoter engineering: Replacement of native lcmA promoter with the constitutive ermE promoter elevates LCM titers to 120 mg/L by bypassing physiological repression [5] [10].
  • CRISPR-Cas9-assisted refactoring: Targeted deletion of lcmR efflux pump in S. lividans increases extracellular LCM accumulation by 60%, facilitating downstream purification [10].
  • Precursor-directed biosynthesis: Supplementing S. albus expressing lcm with fluorinated malonate analogs yields 8-fluoro-LCM, exhibiting enhanced stability against enzymatic degradation [5].

These approaches demonstrate the feasibility of leveraging synthetic biology to optimize LCM production and expand structural diversity for pharmacological profiling.

Properties

CAS Number

13058-67-8

Product Name

Lucimycin

IUPAC Name

(1R,3S,5R,7R,8Z,14Z,16Z,18Z,20Z,22R,24S,25R,26S)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-12-butyl-1,3,26-trihydroxy-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid

Molecular Formula

C36H53NO13

Molecular Weight

707.8 g/mol

InChI

InChI=1S/C36H53NO13/c1-3-4-12-23-13-10-8-6-5-7-9-11-14-24(48-35-33(42)31(37)32(41)21(2)46-35)18-28-30(34(43)44)25(39)20-36(45,50-28)19-22(38)17-27-26(49-27)15-16-29(40)47-23/h5-11,14-16,21-28,30-33,35,38-39,41-42,45H,3-4,12-13,17-20,37H2,1-2H3,(H,43,44)/b6-5-,9-7-,10-8-,14-11-,16-15-/t21-,22+,23?,24+,25+,26-,27-,28+,30-,31+,32-,33+,35+,36-/m1/s1

InChI Key

MUAOHYJGHYFDSA-QPXNHKGHSA-N

SMILES

CCCCC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O

Solubility

Soluble in DMSO

Synonyms

Lucimycin; FI 1163; FI-1163; FI1163; Antibiotic 1163 F.I.; NSC 143257; NS0-143257; NSC143257; Leusensomycin;

Canonical SMILES

CCCCC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O

Isomeric SMILES

CCCCC1C/C=C\C=C/C=C\C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@@H]3[C@H](O3)/C=C\C(=O)O1)O)O)O)C(=O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.